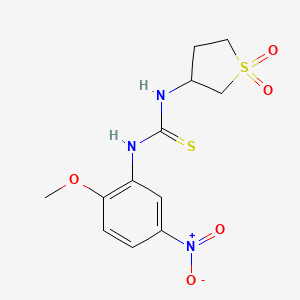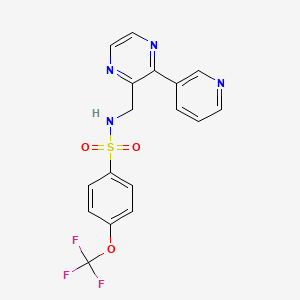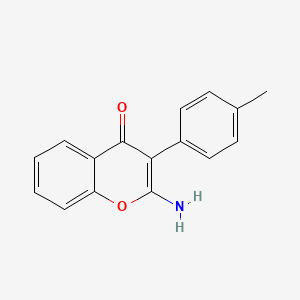
2-amino-3-(4-methylphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-methylphenyl)-4H-chromen-4-one is a derivative of 4H-chromene, a compound characterized by a fused ring structure that combines the aromaticity of a benzene ring with the heterocyclic pyran ring. Chromene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research .
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions that allow for the introduction of various substituents into the chromene core. For instance, a one-pot multicomponent reaction using aromatic aldehydes, malononitrile, and phenols or naphthols can yield substituted 2-aminochromenes . Additionally, the use of nanocatalysts such as (CTA)3[SiW12]–Li+–MMT has been reported to facilitate the synthesis of functionalized 2-amino-4H-chromene derivatives in an eco-friendly manner, highlighting the importance of green chemistry in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of chromene derivatives can be confirmed through various analytical techniques, including X-ray diffraction analysis. For example, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific space group parameters, and the structure was found to be stabilized by hydrogen bonds and π interactions . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was elucidated, revealing a triclinic crystal system with intermolecular hydrogen bonds .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, which are often influenced by the substituents present on the chromene core. For instance, the reaction of 2-R-3-nitro-2H-chromenes with aminoenones can proceed diastereoselectively to yield chromanes, and under acidic conditions, can lead to the formation of different compounds depending on the substituent at the 2-position . The reactivity of the chromene derivatives can also be directed by hydrogen bond interactions, as seen in the synthesis of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the electronic properties of the compound. Computational electronic structure investigations, such as Density Functional Theory (DFT) calculations, can predict the molecular structure and electronic properties, including frontier molecular orbitals and molecular electrostatic potential . These properties are crucial for understanding the reactivity and potential biological activity of chromene derivatives.
科学的研究の応用
Chemosensor for Metal Ions
A study by Jo et al. (2014) described the use of a compound based on 2-amino-3-(4-methylphenyl)-4H-chromen-4-one as a selective colorimetric sensor for detecting copper ions (Cu2+) in aqueous solutions. This compound exhibited a color change from yellow to orange in the presence of Cu2+, making it a practical tool for metal ion detection in environmental samples (Jo et al., 2014).
X-ray Crystal Structure Analysis
Wang et al. (2005) conducted an X-ray crystal structure analysis of a derivative of 2-amino-3-(4-methylphenyl)-4H-chromen-4-one. Their research provides valuable insights into the molecular structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Wang et al., 2005).
Environmentally Benign Synthesis
Pandit et al. (2016) presented an environmentally benign protocol for synthesizing 2-amino-3-(4-methylphenyl)-4H-chromen-4-one derivatives. This approach highlights the importance of sustainable practices in chemical synthesis, particularly for compounds with potential medicinal applications (Pandit et al., 2016).
Synthesis of Zinc (II) Complexes
Kupcewicz et al. (2011) explored the synthesis and spectroscopic properties of Zn(II) complexes involving amino derivatives of chromone. Their research contributes to the understanding of the interactions between metal ions and organic ligands, which is significant for applications in coordination chemistry and materials science (Kupcewicz et al., 2011).
Apoptosis Induction in Cancer Cells
Kemnitzer et al. (2004) identified a compound related to 2-amino-3-(4-methylphenyl)-4H-chromen-4-one as a potent apoptosis inducer in various human cell lines. This discovery is significant for the development of new anticancer agents (Kemnitzer et al., 2004).
Antimicrobial Activity
Shah et al. (2013) synthesized a series of 2-amino-4H-chromene derivatives and evaluated their antimicrobial activity. Some of these compounds exhibited moderate to potent antimicrobial effects, indicating potential applications in the development of new antimicrobial agents (Shah et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-3-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)19-16(14)17/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALNTDDHBNKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-methylphenyl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
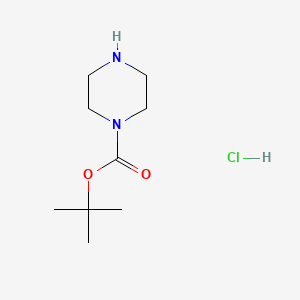
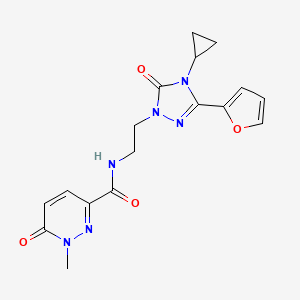
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)
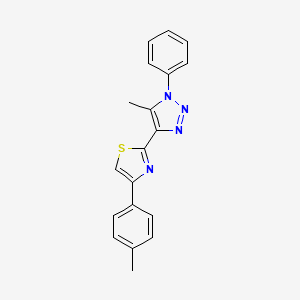

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)



